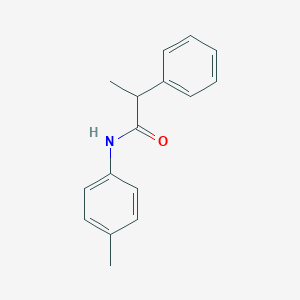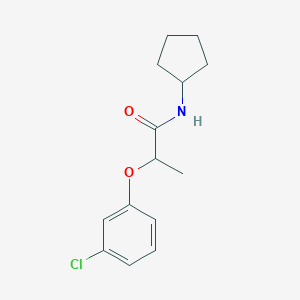
N-(4-methylphenyl)-2-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2-phenylpropanamide, commonly known as N-Methyl-2-phenylpropanamide (NMPP), is a chemical compound that belongs to the amide class of organic compounds. NMPP is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
作用机制
The exact mechanism of action of N-(4-methylphenyl)-2-phenylpropanamide is not fully understood. However, it has been proposed that N-(4-methylphenyl)-2-phenylpropanamide exerts its therapeutic effects through multiple pathways. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's and Parkinson's diseases. N-(4-methylphenyl)-2-phenylpropanamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methylphenyl)-2-phenylpropanamide has also been found to have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides. Furthermore, N-(4-methylphenyl)-2-phenylpropanamide has been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-methylphenyl)-2-phenylpropanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be easily purified through various analytical techniques. Furthermore, N-(4-methylphenyl)-2-phenylpropanamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are some limitations to the use of N-(4-methylphenyl)-2-phenylpropanamide in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Furthermore, the exact mechanism of action of N-(4-methylphenyl)-2-phenylpropanamide is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on N-(4-methylphenyl)-2-phenylpropanamide. One potential direction is to investigate the potential therapeutic applications of N-(4-methylphenyl)-2-phenylpropanamide in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the development of novel derivatives of N-(4-methylphenyl)-2-phenylpropanamide with improved solubility and bioavailability can enhance its potential as a therapeutic agent. Additionally, the investigation of the molecular mechanisms underlying the therapeutic effects of N-(4-methylphenyl)-2-phenylpropanamide can provide insights into the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-(4-methylphenyl)-2-phenylpropanamide involves the reaction between 4-methylbenzoyl chloride and 2-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction occurs through an amide bond formation mechanism and yields N-(4-methylphenyl)-2-phenylpropanamide as a white crystalline solid. The purity of the synthesized compound can be determined through various analytical techniques such as nuclear magnetic resonance spectroscopy.
科学研究应用
N-(4-methylphenyl)-2-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. N-(4-methylphenyl)-2-phenylpropanamide has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Furthermore, N-(4-methylphenyl)-2-phenylpropanamide has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
属性
产品名称 |
N-(4-methylphenyl)-2-phenylpropanamide |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)17-16(18)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |
InChI 键 |
MCEUKTWQYBYIIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)






